1-(Benzyloxy)-1H-indole-5,6-diol
Description
1-(Benzyloxy)-1H-indole-5,6-diol is a substituted indole derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 1-position and hydroxyl groups at the 5- and 6-positions of the indole ring. This structure confers unique physicochemical properties, such as increased lipophilicity compared to unsubstituted dihydroxyindoles, making it valuable in pharmaceutical and materials science research. The benzyloxy group acts as a protective moiety for the hydroxyl groups, enhancing stability during synthetic processes .
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-phenylmethoxyindole-5,6-diol |
InChI |
InChI=1S/C15H13NO3/c17-14-8-12-6-7-16(13(12)9-15(14)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 |
InChI Key |
LAZWNOLYEUNKJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=CC3=CC(=C(C=C32)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-1H-indole-5,6-diol typically involves the protection of the indole nitrogen followed by selective hydroxylation at the 5 and 6 positions. One common method involves the use of benzyl chloride to protect the nitrogen atom, followed by hydroxylation using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of 1-(Benzyloxy)-1H-indole-5,6-diol may involve large-scale batch reactions using similar synthetic routes. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of indole-5,6-quinone derivatives.
Reduction: Formation of 1H-indole derivatives without hydroxyl groups.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
1-(Benzyloxy)-1H-indole-5,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 5 and 6 positions can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-(Benzyloxy)-1H-indole-5,6-diol with structurally related indole derivatives:
Key Observations :
- Steric Effects : The bulky benzyloxy group may hinder reactivity at the 1-position, whereas the methyl group in 1-methyl-1H-indole-5,6-diol offers minimal steric interference .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
